2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}acetamide
Overview
Description
This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The compound was obtained as an off-white solid with a melting point of 70–75°C . The yield of the synthesis was reported to be 85% .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using NMR spectroscopy . The 1H NMR and 13C NMR spectra provided valuable information about the structure of the compound .Chemical Reactions Analysis
The compound has been reported to react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these products was confirmed by X-ray structural analysis .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 190.2 .Scientific Research Applications
Anticancer Research
- A study by Al-Sanea et al. (2020) explored the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, targeting anticancer applications. One compound displayed significant cancer cell growth inhibition against eight cancer cell lines, highlighting its potential as an anticancer agent (Al-Sanea et al., 2020).
Radiopharmacy and Imaging
- Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, as selective ligands of the translocator protein (18 kDa). This research is crucial for in vivo imaging using positron emission tomography, an important technique in medical diagnostics (Dollé et al., 2008).
Translocator Protein (TSPO) Ligands
- A series of novel pyrazolo[1,5-a]pyrimidines, related to DPA-714, were synthesized and evaluated for binding the translocator protein 18 kDa (TSPO). This research by Damont et al. (2015) is significant for understanding neuroinflammatory processes and developing potential treatments (Damont et al., 2015).
Chemical Synthesis and Structural Studies
- Subasri et al. (2016) investigated the crystal structures of certain 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides. These structural analyses are fundamental for understanding the properties and potential applications of these compounds (Subasri et al., 2016).
Safety And Hazards
The compound is classified under GHS07 for safety . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6-2-3-13-5-7(4-8(10)14)12-9(13)11-6/h2-3,5H,4H2,1H3,(H2,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVAQDNXTYSFEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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